Tesimeltion Enantiomer
Description
Tesimeltion Enantiomer represents a chiral compound with two non-superimposable mirror-image configurations (R and S). Enantiomers exhibit identical physical and chemical properties in achiral environments, including melting points, boiling points, and solubility . However, their interactions with chiral environments—such as biological systems or chiral catalysts—differ significantly due to spatial orientation .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[[(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m1/s1 |
InChI Key |
PTOIAAWZLUQTIO-MFKMUULPSA-N |
Isomeric SMILES |
CCC(=O)NC[C@H]1C[C@@H]1C2=C3CCOC3=CC=C2 |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tesimeltion Enantiomer typically involves asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis uses chiral catalysts or chiral auxiliaries to produce one enantiomer preferentially. Chiral resolution, on the other hand, involves separating the enantiomers from a racemic mixture using methods such as crystallization, chromatography, or enzymatic resolution .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) with a chiral stationary phase to achieve enantiomeric separation on a large scale. Another method involves the use of chiral host compounds to form inclusion complexes, which can then be separated .
Chemical Reactions Analysis
Asymmetric Cyclopropanation Catalyzed by Myoglobin Variants
The enantioselective cyclopropanation of olefin 18 to form (1R,2R)-configured intermediate 19 is a critical step. Myoglobin (Mb) mutants enable high stereoselectivity:
-
Catalyst : Mb(L29T,H64V,V68F,I107L) expressed in E. coli whole cells
-
Conditions : Stoichiometric ethyl diazoacetate (EDA), 25°C, aqueous buffer
-
Outcomes :
Parameter Value Diastereomeric excess (de) 99.9% Enantiomeric excess (ee) 96% Isolated yield 91% (0.96 g)
This enzymatic method outperforms traditional Ru(PyBox) catalysts, which achieve 85% ee and 91% de .
Epoxide Ring-Opening and Stereoretentive Closure
Epoxide 74 undergoes ring-opening followed by NaOH-induced closure to form 76 without racemization:
text74 (epoxide) → 75 (via ring-opening) → 76 (via NaOH closure)
-
Key observation : Direct displacement of the tosylate in 74 would invert configuration, but the epoxide-opening pathway retains >99% ee .
-
Process streamlining : Alkaline workup of Grignard reaction intermediates enables in situ conversion of 75 to 76 .
Sodium tert-Amylate-Mediated Cyclopropanation
A cost-effective chemical cyclopropanation method for epoxide 6 was optimized (Table 1):
Table 1 : Optimization of cyclopropanation conditions
| Entry | Solvent | Base | Temp (°C) | Yield |
|---|---|---|---|---|
| 1 | THF | Sodium tert-amylate | 80 | 0% |
| 6 | DMSO | Sodium tert-amylate | 110 | 45% |
| 9 | Toluene | Sodium tert-amylate | 110 | 83% |
-
Reagents : Diethyl cyanomethylphosphonate, sodium tert-amylate
Chiral Resolution via Salt Formation
Enantiomeric purity is enhanced through diastereomeric salt formation:
-
Chiral acid : (+)-Dehydroabietylamine (DAA)
-
Process :
-
Alternative : Cu(Box) catalysts achieve 90–99% ee but lower de (46–50%) compared to enzymatic methods .
Final Acylation to Tasimelteon
The amine intermediate 8 undergoes propionylation:
Scientific Research Applications
Tesimeltion Enantiomer has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of enantiomerically pure compounds for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Tesimeltion Enantiomer involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .
Comparison with Similar Compounds
RL19 and RL20 Chromeno Derivatives
- RL19 S-Enantiomer: Forms a hydrogen bond with His95 via its hydroxymethyl group and interacts with Glu102 through its amino group .
- RL20 R-Enantiomer : Exhibits an opposite fluorophenyl ring orientation compared to RL19, resulting in distinct binding affinities and biological activity (e.g., inhibition of myeloperoxidase in gouty arthritis) .
- Tesimeltion: While structural data is unavailable, analogous enantiomeric pairs like RL19/RL20 highlight how minor spatial variations alter receptor binding and therapeutic efficacy.
Table 1: Key Binding Interactions of Chiral Compounds
Enantiomeric Excess (e.e.) and Optical Purity
Enantiomeric excess, a critical metric for optical purity, is calculated as: $$ \text{e.e. (\%)} = \frac{(\text{Predominant Enantiomer} - \text{Minor Enantiomer})}{(\text{Predominant Enantiomer} + \text{Minor Enantiomer})} \times 100 $$ .
Table 2: Enantiomeric Excess in Selected Compounds
| Compound | e.e. (%) | Method Used for Analysis | Reference |
|---|---|---|---|
| Palm Wine Chiral Compounds | 20–60 | Chiral GC-MS | |
| Synthetic RL19 | 95 | Chiral HPLC |
Separation Challenges and Techniques
- Crystallization : Requires chiral resolving agents to form diastereomeric salts, but scalability and cost remain limitations .
- Homochiral MOFs : Metal-organic frameworks (MOFs) enable enantioselective separation via size-exclusion and chiral surface interactions .
- Continuous Processes : Emerging methods aim to improve yield and reduce solvent use, though stoichiometric chiral agents are often required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
